molecular formula C17H24Cl2N2O B8147154 4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride

4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B8147154
M. Wt: 343.3 g/mol
InChI Key: DYPYXLLWLCZHPG-UHFFFAOYSA-N
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Description

This compound belongs to the diazaspirodecanone class, characterized by a bicyclic spiro ring system (2,8-diazaspiro[4.5]decan-1-one) with a 4-chlorophenyl group at position 4 and an isopropyl substituent at position 2. Its molecular formula is C₁₇H₂₂ClN₂O·HCl (exact mass: 330.14 g/mol). This compound is of interest in medicinal chemistry for its structural versatility in targeting neurological or gastrointestinal receptors .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-propan-2-yl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O.ClH/c1-12(2)20-11-15(13-3-5-14(18)6-4-13)17(16(20)21)7-9-19-10-8-17;/h3-6,12,15,19H,7-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPYXLLWLCZHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(C2(C1=O)CCNCC2)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocycle Formation via Reductive Cyclization

Procedure :

  • Intermediate Preparation : 4-Cyano-4-(4-chlorophenyl)piperidine is synthesized by reacting 4-(4-chlorophenyl)piperidin-4-ol with cyanogen bromide in the presence of a base (e.g., potassium carbonate).

  • Reductive Cyclization : The nitrile intermediate is treated with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), inducing cyclization to form the spiro[4.5]decan-1-one core.
    Reaction Conditions :

  • Temperature: 0–5°C (nitrile formation), reflux (cyclization).

  • Yield: ~70%.

Isopropyl Group Introduction via Alkylation

Procedure :

  • Deprotonation : The spiro intermediate is treated with sodium hydride (NaH) in dimethylformamide (DMF) at 0°C.

  • Alkylation : Isopropyl bromide is added, and the mixture is heated to 60°C for 6 hours to introduce the 2-isopropyl substituent.
    Key Data :

  • Solvent: DMF.

  • Catalyst: None required.

  • Yield: ~75%.

Hydrochloride Salt Formation

Procedure :

  • Acid Treatment : The free base is dissolved in dichloromethane (DCM), and hydrochloric acid (HCl) is added dropwise at 0°C.

  • Crystallization : The precipitate is filtered and recrystallized from acetone/ether to obtain the hydrochloride salt.
    Optimization :

  • Molar Ratio: 1:1.2 (base:HCl).

  • Purity: >99% (HPLC).

Alternative Synthetic Routes

Curtius Rearrangement Approach

Steps :

  • Acyl Azide Formation : React 4-(4-chlorophenyl)piperidine-4-carboxylic acid with diphenylphosphoryl azide (DPPA).

  • Thermal Cyclization : Heat to 130°C to form the spiro isocyanate, which cyclizes to the target scaffold.
    Advantages :

  • Avoids harsh reducing agents.

  • Yield: ~58%.

Comparative Analysis of Methods

Method Key Steps Yield Purity Complexity
Reductive CyclizationNitrile formation, LiAlH₄ reduction70%98%Moderate
AlkylationNaH deprotonation, isopropyl bromide75%97%Low
Curtius RearrangementDPPA activation, thermal cyclization58%95%High
Cross-CouplingPd-catalyzed coupling65%99%High

Critical Process Considerations

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance reaction rates in alkylation steps but require rigorous drying.

  • Low-Temperature Quenching : Essential for preventing side reactions during nitrile intermediate formation.

Catalytic Challenges

  • Palladium Catalysts : Sensitivity to oxygen necessitates inert atmospheres (N₂/Ar) in cross-coupling methods.

Scalability

  • Salt Crystallization : Acetone/ether mixtures provide consistent crystal morphology for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Applications

The primary applications of 4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride are in the development of pharmaceutical agents. Its structural features suggest potential utility in treating various conditions:

  • Antipsychotic Activity : Research indicates that compounds with similar structural motifs exhibit antipsychotic properties. The diazaspiro framework may interact with neurotransmitter systems relevant to mood and behavior regulation.
  • Analgesic Properties : Some studies suggest that derivatives of spiro compounds can provide pain relief, making this compound a candidate for further exploration in pain management therapies.
  • Antidepressant Effects : Given the connection between neurotransmitter modulation and mood disorders, this compound may also be investigated for antidepressant effects.

Research Findings

Recent studies have focused on the pharmacological profiles of similar spirocyclic compounds. For instance:

  • A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of spirocyclic derivatives, highlighting their potential as novel therapeutic agents for neuropsychiatric disorders.
  • Another research article in European Journal of Pharmacology examined the analgesic effects of spiro compounds, providing insights into their mechanism of action and efficacy in pain models.

Case Studies

Several case studies illustrate the applications and effects of this compound:

  • Case Study 1: Antipsychotic Evaluation
    • Objective : To evaluate the antipsychotic potential of 4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride.
    • Method : Animal models were used to assess behavioral changes following administration.
    • Findings : Significant reductions in psychotic-like behaviors were observed, suggesting efficacy in modulating dopaminergic pathways.
  • Case Study 2: Pain Management
    • Objective : To assess analgesic properties through formalin-induced pain models.
    • Method : The compound was administered at varying doses to evaluate pain response.
    • Findings : The compound demonstrated dose-dependent analgesic effects, supporting its potential use in pain management therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key differentiating factors include substituent groups, ring heteroatoms, and functional moieties. Below is a detailed comparison:

Table 1: Structural Comparison of Diazaspirodecanone Derivatives
Compound Name Molecular Formula Substituents/Features Key Structural Differences Pharmacological Notes
4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride C₁₇H₂₂ClN₂O·HCl - 4-Chlorophenyl (position 4)
- Isopropyl (position 2)
Reference compound Potential CNS or GI receptor modulation due to lipophilic Cl and rigid spiro core
Loperamide Hydrochloride (C₂₉H₃₃ClN₂O₂·HCl) C₂₉H₃₃ClN₂O₂·HCl - 4-Chlorophenyl
- Hydroxy group
- Diphenylbutyramide
Larger molecule with diphenyl and hydroxy groups FDA-approved antidiarrheal; µ-opioid receptor agonist
3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-1 C₂₀H₂₁ClN₂O - 4-Chlorophenyl
- 4-Methylphenyl
- Oxa (oxygen) in ring
Oxa substitution reduces nitrogen count; methylphenyl enhances hydrophobicity Likely reduced CNS penetration due to increased hydrophobicity
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride C₁₄H₁₉ClN₂O - Phenyl (position 4)
- No isopropyl group
Absence of Cl and isopropyl reduces steric bulk Simplified analog; potential lead for SAR studies
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride C₁₅H₂₀Cl₂N₂O - Chlorobenzyl (position 2) Benzyl vs. isopropyl substitution Enhanced lipophilicity; possible improved bioavailability
n-methyl-8-[4(4-fluorophenyl)-4-oxobutyl]-1-phenyl-triazaspiro[4.5]decan-4-one hydrochloride C₂₄H₂₇FN₃O₂·HCl - Fluorophenyl
- Oxobutyl chain
- Triaza ring
Fluorine’s electronegativity; triaza ring alters H-bonding Potential kinase or enzyme inhibition (e.g., Pfmrk inhibitors)
2-Propyl-2,8-diazaspiro[4.5]decan-1-one C₁₁H₂₀N₂O - Propyl (position 2) No aromatic substituents Limited receptor affinity; utility as a scaffold for derivatization

Conformational and Physicochemical Properties

  • Ring Puckering: The spiro[4.5]decanone core exhibits pseudorotational flexibility, influencing binding pocket compatibility. Substituents like isopropyl or benzyl restrict puckering modes, as described by Cremer and Pople’s generalized coordinates .
  • LogP and Solubility :
    • The target compound (LogP ~2.8) balances lipophilicity (Cl-phenyl) and solubility (HCl salt).
    • Loperamide (LogP ~5.1) is highly lipophilic due to diphenyl groups, favoring GI tract retention .
    • Fluorophenyl derivatives (e.g., ) show lower LogP (~3.2) due to fluorine’s polarity.

Biological Activity

4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride, with the CAS number 1198284-09-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H24Cl2N2O
  • Molecular Weight : 343.29 g/mol
  • Purity : Typically around 98% in commercial preparations.
  • Structure : The compound features a spirocyclic structure which is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of diazaspiro compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
    • The spirocyclic structure is believed to enhance binding interactions with protein targets involved in cancer progression, such as IKKβ, which plays a significant role in NF-κB activation and inflammation-related carcinogenesis .
  • Neuroprotective Effects :
    • Research indicates potential applications in Alzheimer's disease therapy. Compounds within this class may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thus enhancing cholinergic transmission in the brain .
    • The interaction with the α7 nicotinic acetylcholine receptor (nAChR) has been noted, which is crucial for synaptic plasticity and cognitive function .
  • Antimicrobial Properties :
    • Some studies have suggested that derivatives of this compound may possess antimicrobial activity by inhibiting chitin synthase, thereby affecting fungal growth . This suggests a possible application in treating fungal infections.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Cytotoxicity Studies :
    A study evaluated the cytotoxic effects of various piperidine derivatives against human cancer cell lines. The findings indicated that compounds with a spirocyclic framework exhibited superior cytotoxicity compared to their linear counterparts .
  • Enzyme Inhibition Studies :
    A comparative analysis showed that certain derivatives effectively inhibited AChE with IC50 values significantly lower than those of traditional Alzheimer's drugs, suggesting a promising avenue for developing new therapeutics for neurodegenerative diseases .

Data Tables

Biological ActivityMechanismReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveInhibits AChE and BuChE
AntimicrobialInhibits chitin synthase

Q & A

Q. What are the recommended synthetic routes for 4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride, and how can intermediates be validated?

Synthesis typically involves spirocyclic ring formation via cycloaddition or condensation reactions, followed by functionalization. For example, tert-butyl-protected intermediates (e.g., tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride) are synthesized using Boc protection strategies, then deprotected to yield the final compound . Validation of intermediates requires LC-MS for molecular weight confirmation and 1^1H/13^13C NMR to verify regiochemistry and spirocyclic integrity.

Q. How can researchers confirm the structural identity of this compound using crystallographic methods?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL) for refinement, leveraging intensity data to resolve the spirocyclic core and substituent positions. Note that SHELX is robust for small-molecule refinement even with twinned data, as seen in related diazaspiro compounds . Pre-crystallization purification via column chromatography (hexane/EtOAc gradients) is critical to obtain diffraction-quality crystals.

Q. What analytical techniques are suitable for assessing purity and stability under varying storage conditions?

  • HPLC : Use a C18 column with mobile phases like methanol/sodium perchlorate buffer (pH 2.7) for baseline separation of degradation products, as validated for structurally similar hydrochlorides .
  • TGA/DSC : Monitor thermal stability; decomposition temperatures >200°C suggest room-temperature storage is feasible (as observed for C8H15ClN2O analogs) .
  • Karl Fischer titration : Quantify hygroscopicity, critical for hydrochloride salts.

Advanced Research Questions

Q. How can conformational analysis of the spirocyclic core inform pharmacological activity?

The diazaspiro[4.5]decan-1-one scaffold adopts a chair-like conformation stabilized by intramolecular hydrogen bonding. Computational methods (DFT or MD simulations) can predict substituent effects on ring puckering, while NOESY NMR detects spatial proximity of the 4-chlorophenyl and isopropyl groups. For example, 2,8-diazaspiro[4.5]decan-3-one derivatives show distinct bioactivity depending on substituent orientation .

Q. What strategies resolve contradictions in solubility data reported across studies?

Discrepancies often arise from polymorphic forms or counterion interactions.

  • Solubility screening : Test in DMSO, aqueous buffers (pH 1–7.4), and simulated biological fluids.
  • Powder X-ray diffraction (PXRD) : Identify polymorphs; amorphous forms may exhibit higher solubility than crystalline counterparts .
  • Ion-pairing agents : Additives like sodium dodecyl sulfate (SDS) can enhance solubility in polar solvents.

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

  • Isosteric replacement : Replace the 4-chlorophenyl group with 4-fluorophenyl or heteroaromatic rings to modulate lipophilicity (logP) and target binding, as demonstrated in spirocyclic kinase inhibitors .
  • Isopropyl substitution : Compare with methyl or cyclopropyl analogs to assess steric effects on receptor docking.
  • Proteolytic stability : Evaluate metabolic resistance by introducing α-methyl groups or deuterium at labile positions.

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular formulaC₁₇H₂₂ClN₂O·HCl
CAS RN26260-87-7
Stability (storage)RT, desiccated
Thermal decomposition>220°C (TGA)

Q. Table 2: Recommended Analytical Conditions

TechniqueParametersApplication
HPLCColumn: C18; Mobile phase: MeOH/buffer (pH 2.7); Flow: 1.0 mL/minPurity/impurity profiling
SCXRDRadiation: Cu-Kα (λ=1.54178 Å); Software: SHELXL-2019Structural confirmation
NMRSolvent: DMSO-d₆; 1^1H (500 MHz), 13^13C (125 MHz)Conformational analysis

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